molecular formula C21H24N8O5 B12317215 Methotrexate alpha-methyl ester

Methotrexate alpha-methyl ester

Cat. No.: B12317215
M. Wt: 468.5 g/mol
InChI Key: JYFDQHNTJJOKAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methotrexate alpha-methyl ester can be synthesized through the esterification of methotrexate. The process involves the reaction of methotrexate with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction typically proceeds as follows:

Methotrexate+MethanolH2SO4Methotrexate alpha-methyl ester+Water\text{Methotrexate} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Methotrexate+MethanolH2​SO4​​Methotrexate alpha-methyl ester+Water

Industrial Production Methods

The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions

Methotrexate alpha-methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed back to methotrexate in the presence of water and a strong acid or base.

    Oxidation: The compound can undergo oxidation reactions, particularly at the pteridine ring, leading to the formation of oxidized derivatives.

    Substitution: The amino groups on the pteridine ring can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Hydrolysis: Methotrexate and methanol.

    Oxidation: Oxidized methotrexate derivatives.

    Substitution: Substituted methotrexate derivatives with various functional groups.

Scientific Research Applications

Methotrexate alpha-methyl ester is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of methotrexate derivatives . Its applications include:

    Chemistry: Investigating the chemical properties and reactivity of methotrexate derivatives.

    Biology: Studying the effects of methotrexate derivatives on cellular processes and metabolic pathways.

    Medicine: Exploring potential therapeutic applications and drug delivery systems for methotrexate derivatives.

    Industry: Developing new formulations and delivery methods for methotrexate-based drugs.

Comparison with Similar Compounds

Similar Compounds

    Methotrexate: The parent compound, widely used in cancer and autoimmune disease treatment.

    Aminopterin: An older folate antagonist with similar properties to methotrexate.

    Pemetrexed: A multi-targeted antifolate used in cancer therapy.

Uniqueness

Methotrexate alpha-methyl ester is unique due to its esterified form, which may alter its pharmacokinetic properties compared to methotrexate .

Properties

IUPAC Name

4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N8O5/c1-29(10-12-9-24-18-16(25-12)17(22)27-21(23)28-18)13-5-3-11(4-6-13)19(32)26-14(20(33)34-2)7-8-15(30)31/h3-6,9,14H,7-8,10H2,1-2H3,(H,26,32)(H,30,31)(H4,22,23,24,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFDQHNTJJOKAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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